MAPD Prolongation Maintained During Sympathetic Stimulation
The central pharmacological deficiency of pure IKr blockers such as dofetilide and ibutilide is that adrenergic activation offsets more than 50% of their action potential-prolonging effect [1]. Ersentilide overcomes this limitation through its integrated β1-adrenoceptor blockade. In anesthetized open-chest dogs, ersentilide (1 mg/kg i.v.) prolonged left ventricular monophasic action potential duration (MAPD) by 30% (from 179±6 ms to 233±5 ms, p<0.001) at a pacing cycle length of 360 ms, and completely prevented MAPD shortening during left stellate ganglion stimulation: only 12–25% of the prolonging effect was lost under sympathetic challenge, depending on cycle length examined [2]. In contrast, prior work by the same group established that pure IKr blockade loses the majority of its APD prolongation under equivalent sympathetic conditions [1]. This represents a functional differentiation that cannot be achieved by co-administering a separate β-blocker with a pure IKr blocker because ersentilide's β-blockade is pharmacokinetically and pharmacodynamically integrated within a single molecular entity at a deliberately modest potency [3].
| Evidence Dimension | Maintenance of MAPD prolongation during sympathetic stimulation |
|---|---|
| Target Compound Data | MAPD prolonged by 30% (179±6 to 233±5 ms); only 12–25% of prolongation lost during sympathetic stimulation |
| Comparator Or Baseline | Pure IKr blockers (dofetilide, ibutilide class): >50% of APD-prolonging effect lost during adrenergic activation [1] |
| Quantified Difference | Ersentilide retains 75–88% of APD prolongation vs. <50% retention for pure IKr blockers under sympathetic drive |
| Conditions | Anesthetized open-chest dogs; LV MAPD at 360 ms paced cycle length; left stellate ganglion stimulation; ersentilide 1 mg/kg i.v. |
Why This Matters
This directly addresses the known clinical failure mode of pure IKr blockers in high-sympathetic-tone states (e.g., post-MI, exercise), providing a mechanistic rationale for selecting ersentilide over dofetilide or ibutilide in experimental models involving adrenergic stress.
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- [2] Adamson PB, Vanoli E, Hull SS, Foreman RD, Schwartz PJ. Antifibrillatory efficacy of ersentilide, a novel beta-adrenergic and IKr blocker, in conscious dogs with a healed myocardial infarction. Cardiovasc Res. 1998 Oct;40(1):56-63. doi: 10.1016/s0008-6363(98)00137-0. PMID: 9876317. View Source
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